N-Desmethyltoremifene
N-Desmethyltoremifene
N-Desmethyltoremifene belongs to the class of organic compounds known as stilbenes. These are organic compounds containing a 1, 2-diphenylethylene moiety. Stilbenes (C6-C2-C6 ) are derived from the common phenylpropene (C6-C3) skeleton building block. The introduction of one or more hydroxyl groups to a phenyl ring lead to stilbenoids. N-Desmethyltoremifene is considered to be a practically insoluble (in water) and relatively neutral molecule. N-Desmethyltoremifene has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, N-desmethyltoremifene is primarily located in the cytoplasm and membrane (predicted from logP).
Brand Name:
Vulcanchem
CAS No.:
110503-61-2
VCID:
VC20767265
InChI:
InChI=1S/C25H26ClNO/c1-27-18-19-28-23-14-12-22(13-15-23)25(21-10-6-3-7-11-21)24(16-17-26)20-8-4-2-5-9-20/h2-15,27H,16-19H2,1H3/b25-24-
SMILES:
CNCCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=CC=C3
Molecular Formula:
C25H26ClNO
Molecular Weight:
391.9 g/mol
N-Desmethyltoremifene
CAS No.: 110503-61-2
Cat. No.: VC20767265
Molecular Formula: C25H26ClNO
Molecular Weight: 391.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | N-Desmethyltoremifene belongs to the class of organic compounds known as stilbenes. These are organic compounds containing a 1, 2-diphenylethylene moiety. Stilbenes (C6-C2-C6 ) are derived from the common phenylpropene (C6-C3) skeleton building block. The introduction of one or more hydroxyl groups to a phenyl ring lead to stilbenoids. N-Desmethyltoremifene is considered to be a practically insoluble (in water) and relatively neutral molecule. N-Desmethyltoremifene has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, N-desmethyltoremifene is primarily located in the cytoplasm and membrane (predicted from logP). |
|---|---|
| CAS No. | 110503-61-2 |
| Molecular Formula | C25H26ClNO |
| Molecular Weight | 391.9 g/mol |
| IUPAC Name | 2-[4-[(Z)-4-chloro-1,2-diphenylbut-1-enyl]phenoxy]-N-methylethanamine |
| Standard InChI | InChI=1S/C25H26ClNO/c1-27-18-19-28-23-14-12-22(13-15-23)25(21-10-6-3-7-11-21)24(16-17-26)20-8-4-2-5-9-20/h2-15,27H,16-19H2,1H3/b25-24- |
| Standard InChI Key | WKJKBQYEFAFHCY-IZHYLOQSSA-N |
| Isomeric SMILES | CNCCOC1=CC=C(C=C1)/C(=C(/CCCl)\C2=CC=CC=C2)/C3=CC=CC=C3 |
| SMILES | CNCCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=CC=C3 |
| Canonical SMILES | CNCCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=CC=C3 |
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